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molecular formula C9H13ClN2O2 B8292182 6-(Dimethylamino)methylnicotinic acid hydrochloride

6-(Dimethylamino)methylnicotinic acid hydrochloride

Cat. No. B8292182
M. Wt: 216.66 g/mol
InChI Key: VRCRPNMIGINMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759373B2

Procedure details

A mixture of methyl 6-(dimethylamino)methylnicotinate (256 mg) and 10N hydrochloric acid was refluxed overnight. After cooling, the reaction mixture was concentrated under reduced pressure to obtain 6-(dimethylamino)methylnicotinic acid hydrochloride (329 mg) as colorless powder.
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][N:6]=1)[CH3:3].[ClH:15]>>[ClH:15].[CH3:3][N:2]([CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1)[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
CN(C)CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C)CC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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